molecular formula C14H8BrClO3 B2646052 4-Bromo-2-formylphenyl 4-chlorobenzoate CAS No. 432009-98-8

4-Bromo-2-formylphenyl 4-chlorobenzoate

Cat. No.: B2646052
CAS No.: 432009-98-8
M. Wt: 339.57
InChI Key: HJODLVAQTMIKPN-UHFFFAOYSA-N
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Description

Contextualization of Aryl Halides and Aldehydes in Modern Organic Synthesis

Aryl halides are a class of organic compounds where a halogen atom is directly bonded to an aromatic ring. chemistrylearner.com Their importance in modern organic synthesis is paramount, as they serve as versatile building blocks for the construction of more complex molecules. fiveable.menumberanalytics.com The carbon-halogen bond in aryl halides can be activated by various transition metal catalysts, most notably palladium, to participate in a wide array of cross-coupling reactions. chemistrylearner.com These reactions, including the Suzuki, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

Aldehydes, characterized by a formyl group (-CHO), are another cornerstone of organic synthesis. wikipedia.org The carbonyl carbon of an aldehyde is highly electrophilic, making it a prime target for nucleophilic attack. numberanalytics.com This reactivity is harnessed in a multitude of synthetic transformations, such as the Wittig reaction, aldol (B89426) condensation, and the formation of imines. wikipedia.org Aldehydes are pivotal intermediates in the synthesis of alcohols, amines, and various heterocyclic compounds, and their utility spans from the production of bulk chemicals to the intricate assembly of natural products and bioactive molecules. numberanalytics.com

Significance of Ester Linkages in Advanced Molecular Design

The ester linkage, consisting of a carbonyl group bonded to an oxygen atom, is a ubiquitous functional group in both nature and synthetic chemistry. numberanalytics.com In advanced molecular design, the ester group is prized for its unique combination of stability and controlled reactivity. Ester linkages are fundamental to the structure of lipids and polyesters and are frequently incorporated into pharmaceuticals to modulate properties such as solubility, stability, and bioavailability. numberanalytics.comfiveable.me In the context of medicinal chemistry, esters are often employed as prodrugs, which are inactive compounds that are enzymatically hydrolyzed in the body to release the active pharmaceutical ingredient. numberanalytics.com In materials science, the ester linkage is a key component of many polymers, including polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA), where it imparts specific physical and biodegradable properties.

Rationale for Dedicated Research on 4-Bromo-2-formylphenyl 4-chlorobenzoate (B1228818)

The chemical structure of 4-Bromo-2-formylphenyl 4-chlorobenzoate incorporates three key functional groups: an aryl bromide, an aryl aldehyde, and a diaryl ester. This trifunctional arrangement presents a unique platform for synthetic exploration and the development of novel molecular architectures. The aryl bromide and aldehyde functionalities offer orthogonal handles for sequential or selective chemical modifications. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the aldehyde group can undergo a variety of nucleophilic additions and condensations.

The ester linkage, connecting two distinct halogenated aromatic rings, further adds to the molecule's potential. The specific substitution pattern of a bromo and a formyl group on one phenyl ring, and a chloro group on the other, may impart interesting electronic and steric properties, potentially influencing its reactivity and biological activity. Dedicated research on this compound is warranted to explore its synthetic utility as a versatile intermediate, to investigate the interplay of its functional groups, and to assess its potential applications in fields such as medicinal chemistry, materials science, and catalysis. The lack of extensive literature on this specific compound further highlights the need for foundational research to characterize its properties and unlock its synthetic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClO3/c15-11-3-6-13(10(7-11)8-17)19-14(18)9-1-4-12(16)5-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJODLVAQTMIKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Bromo 2 Formylphenyl 4 Chlorobenzoate

Retrosynthetic Analysis of the Ester Functionality and Aromatic Moieties

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-2-formylphenyl 4-chlorobenzoate (B1228818), the most logical primary disconnection is at the ester C-O bond, as this is a common and reliable bond-forming transformation. amazonaws.com

This disconnection breaks the target molecule into two primary synthons: a 4-bromo-2-formylphenoxide anion and a 4-chlorobenzoyl cation. The corresponding synthetic equivalents, or the actual reagents used in the forward synthesis, are 4-bromo-2-formylphenol and an activated form of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride. amazonaws.com

Further deconstruction of these precursors can be envisioned. 4-Bromo-2-formylphenol can be retrosynthetically disconnected to 4-bromophenol (B116583), requiring a formylation reaction at the ortho position. Similarly, 4-chlorobenzoic acid can be traced back to a simpler precursor like 4-chlorotoluene (B122035) through an oxidation reaction. This multi-step analysis provides a clear roadmap for the total synthesis of the target compound from basic starting materials.

Precursor Synthesis Pathways

The successful synthesis of the final product hinges on the efficient preparation of its key precursors.

The synthesis of 4-bromo-2-formylphenol, also known as 5-bromo-2-hydroxybenzaldehyde, is a critical step. This intermediate is an important derivative of benzaldehyde (B42025) used in various chemical syntheses. guidechem.com The primary challenge is the regioselective introduction of a formyl (-CHO) group onto the 4-bromophenol ring, specifically at the position ortho to the hydroxyl group.

One established method is the Reimer-Tiemann reaction . This reaction involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong aqueous base, such as sodium hydroxide. guidechem.com The process generates a dichlorocarbene (B158193) (:CCl₂) intermediate, which then reacts with the phenoxide ion to introduce the aldehyde group, primarily at the ortho position. guidechem.com While cost-effective, traditional Reimer-Tiemann reactions can suffer from moderate yields. guidechem.com

A more regioselective and often higher-yielding method is the Duff reaction or related ortho-formylation procedures . One such procedure involves reacting the parent phenol with a complex formed from magnesium chloride and triethylamine, followed by the addition of paraformaldehyde as the formylating agent. orgsyn.orggoogle.com This method exclusively provides the ortho-formylated product and is applicable for large-scale preparations. orgsyn.org

MethodKey ReagentsTypical ConditionsKey Advantages/Disadvantages
Reimer-Tiemann Reaction4-Bromophenol, Chloroform (CHCl₃), Sodium Hydroxide (NaOH)Aqueous basic solution, heated (e.g., 65-70°C)Cost-effective; may produce para-isomers and have moderate yields. guidechem.com
Magnesium-Mediated Formylation4-Bromophenol, Paraformaldehyde, MgCl₂, Triethylamine (Et₃N)Anhydrous solvent (e.g., Acetonitrile or THF), heated (e.g., 75°C)High regioselectivity for the ortho product; generally good yields. orgsyn.org

4-Chlorobenzoic acid serves as the acyl donor in the esterification. While it can be prepared via methods such as the oxidation of 4-chlorotoluene, its direct use in esterification with phenols is inefficient. chemguide.co.uk Phenols are less nucleophilic than alcohols, and their reaction with carboxylic acids is often slow and reversible. libretexts.orgwordpress.com Therefore, the carboxylic acid must be converted into a more reactive, or "activated," form.

The most common activated form is the acyl chloride , specifically 4-chlorobenzoyl chloride . This can be readily synthesized by treating 4-chlorobenzoic acid with thionyl chloride (SOCl₂). wordpress.com The other products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification. wordpress.com Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used. An alternative industrial route involves the controlled hydrolysis of 4-chlorobenzotrichloride, often catalyzed by a Lewis acid like FeCl₃. google.com

Activated FormSynthesis ReagentReaction ByproductsNotes
4-Chlorobenzoyl ChlorideThionyl Chloride (SOCl₂)SO₂(g), HCl(g)A very common and effective laboratory method; byproducts are gaseous. wordpress.com
4-Chlorobenzoyl ChloridePhosphorus Pentachloride (PCl₅)POCl₃(l), HCl(g)Effective, but the liquid byproduct POCl₃ must be separated.
4-Chlorobenzoyl ChlorideWater (H₂O) on 4-chlorobenzotrichlorideHCl(g)An industrial method often using a Lewis acid catalyst. google.com

Esterification Approaches for 4-Bromo-2-formylphenyl 4-chlorobenzoate

With both precursors in hand, the final step is the formation of the ester bond.

Direct condensation typically involves the reaction of the phenol with an activated carboxylic acid derivative. The Schotten-Baumann reaction is a highly effective method for this transformation. It involves reacting 4-bromo-2-formylphenol with 4-chlorobenzoyl chloride under basic conditions. nih.gov The reaction can be performed in a two-phase system (e.g., dichloromethane (B109758) and aqueous NaOH) with a phase-transfer catalyst, which can lead to rapid reactions and nearly quantitative yields. researchgate.net Alternatively, a non-nucleophilic base like pyridine (B92270) can be used, which also acts as the solvent. nih.gov The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and to neutralize the HCl byproduct generated during the reaction. chemguide.co.uk

An alternative strategy for forming the ester bond under milder conditions is to use a coupling reagent that activates the carboxylic acid in situ. The Steglich esterification is a premier example of this approach. wikipedia.orgsynarchive.com This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgrsc.org

The reaction proceeds under mild, often room-temperature, conditions. wikipedia.org The carboxylic acid (4-chlorobenzoic acid) first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the highly nucleophilic DMAP to form an N-acylpyridinium salt, which is an even more potent acylating agent. rsc.org Finally, this activated species is attacked by the hydroxyl group of 4-bromo-2-formylphenol to form the desired ester. A key advantage of this method is its tolerance for other sensitive functional groups in the molecule. rsc.org A byproduct of the reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. rsc.orgthieme-connect.de Water-soluble carbodiimides like EDC are also used to simplify workup. researchgate.net

MethodKey ReagentsConditionsProsCons
Schotten-BaumannPhenol, Acyl Chloride, Base (e.g., NaOH, Pyridine)Often biphasic or in a basic solvent; typically room temperature.High-yielding, uses readily available acyl chlorides. wordpress.comresearchgate.netRequires synthesis of the acyl chloride in a separate step; generates HCl.
Steglich EsterificationPhenol, Carboxylic Acid, DCC (or EDC), DMAP (cat.)Anhydrous organic solvent (e.g., DCM, THF), room temperature.Very mild conditions; one-pot procedure from the carboxylic acid. wikipedia.orgthieme-connect.comDCC is an allergen; byproduct (DCU) must be filtered off. rsc.org

Synthesis and Characterization

Proposed Synthetic Route

A plausible synthetic route for 4-Bromo-2-formylphenyl 4-chlorobenzoate (B1228818) would involve the esterification of 4-bromo-2-formylphenol with 4-chlorobenzoyl chloride. This is a standard method for the synthesis of aryl esters. libretexts.org

Step 1: Synthesis of 4-bromo-2-formylphenol This intermediate can be prepared from 4-bromophenol (B116583) via a formylation reaction, such as the Reimer-Tiemann or Duff reaction.

Step 2: Esterification The 4-bromo-2-formylphenol is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Spectroscopic Characterization

The structure of 4-Bromo-2-formylphenyl 4-chlorobenzoate can be confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern. A distinct singlet for the aldehyde proton would be expected around 9-10 ppm.

¹³C NMR would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the ester and aldehyde groups.

Infrared (IR) Spectroscopy:

A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the ester carbonyl stretch. spectroscopyonline.com

Another strong absorption band around 1690-1710 cm⁻¹ would correspond to the aldehyde carbonyl stretch. spectroscopyonline.com

C-H stretching and bending vibrations for the aromatic rings would also be present.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine and one chlorine atom.

Applications and Future Research Directions

Potential as a Versatile Synthetic Intermediate

The trifunctional nature of 4-Bromo-2-formylphenyl 4-chlorobenzoate (B1228818) makes it a promising intermediate for the synthesis of a wide range of complex organic molecules. The differential reactivity of the aryl bromide, aryl chloride, and aldehyde groups allows for selective and sequential transformations, enabling the construction of diverse molecular scaffolds. For example, the bromine atom could be used for a Suzuki coupling to introduce a new aryl group, followed by a Wittig reaction at the aldehyde to form an alkene, all while the chloro-substituted ring remains intact for further modification.

Exploration in Medicinal Chemistry

Many bioactive molecules contain halogenated aromatic rings and ester functionalities. The specific arrangement of functional groups in 4-Bromo-2-formylphenyl 4-chlorobenzoate could serve as a starting point for the design and synthesis of novel therapeutic agents. Future research could involve synthesizing a library of derivatives by modifying the aldehyde and bromo groups and screening them for various biological activities.

Application in Materials Science

The rigid, aromatic structure of this compound suggests potential applications in materials science. It could be used as a monomer or a cross-linking agent in the synthesis of novel polymers with specific thermal or optical properties. The presence of heavy atoms like bromine and chlorine could also impart flame-retardant properties to materials incorporating this molecule.

Role of 4 Bromo 2 Formylphenyl 4 Chlorobenzoate As a Key Synthetic Building Block

Scaffold for Combinatorial Library Synthesis

To provide an article that is both detailed and scientifically rigorous, further empirical research and publication on the reactivity and applications of 4-Bromo-2-formylphenyl 4-chlorobenzoate (B1228818) would be required.

Conclusion and Future Perspectives

Summary of Current Research Contributions and Understanding of 4-Bromo-2-formylphenyl 4-chlorobenzoate (B1228818)

4-Bromo-2-formylphenyl 4-chlorobenzoate is a polyfunctional aromatic compound characterized by the presence of a bromo, a formyl (aldehyde), and a 4-chlorobenzoate ester group attached to a central phenyl ring. While specific research focusing exclusively on this molecule is not extensively documented in publicly available literature, its structure allows for a number of informed inferences based on the well-established chemistry of its constituent functional groups.

The primary contribution of this compound to the field of synthetic chemistry lies in its potential as a versatile building block. The aldehyde group serves as a reactive site for a wide array of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic rings offers opportunities for regioselective cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of more complex molecular architectures. The ester linkage provides another point of potential modification, for instance, through hydrolysis or transesterification.

In essence, the current understanding of this compound is primarily theoretical, based on its structural features and the known reactivity of similar polyfunctional aromatic compounds. It is recognized as a potentially valuable intermediate for the synthesis of a diverse range of more complex organic molecules.

Identification of Emerging Research Avenues and Methodological Challenges

The multifaceted nature of this compound opens up several promising avenues for future research, though not without significant methodological challenges.

Emerging Research Avenues:

Combinatorial Chemistry and Library Synthesis: The distinct reactive sites on the molecule make it an ideal candidate for the combinatorial synthesis of libraries of novel compounds. By systematically reacting the aldehyde, the bromo-substituted ring, and the chloro-substituted ring, a vast array of derivatives can be generated for screening in drug discovery and materials science applications.

Development of Novel Heterocycles: The formyl group, in conjunction with the adjacent bromo-substituted phenyl ring, can be utilized in condensation reactions with various dinucleophiles to construct a variety of heterocyclic scaffolds. These heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules.

Synthesis of Advanced Materials: The rigid aromatic framework and the presence of halogens suggest that derivatives of this compound could be explored as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The halogens can facilitate intermolecular interactions, such as halogen bonding, which can be exploited to control the self-assembly and packing of molecules in the solid state. acs.org

Catalysis and Ligand Development: The molecule could serve as a precursor for the synthesis of novel ligands for transition metal catalysis. Modification of the functional groups could lead to the development of ligands with unique steric and electronic properties, potentially leading to catalysts with enhanced activity and selectivity.

Methodological Challenges:

Chemoselectivity: A primary challenge in the synthetic utilization of this compound is achieving high chemoselectivity. With multiple reactive sites, reactions must be carefully designed to target a specific functional group while leaving the others intact. This often requires the use of protecting groups or the development of highly selective reaction conditions. The synthesis of polyfunctional compounds often presents difficulties in insulating one functional group from a reaction occurring at another. libretexts.org

Regioselectivity: In reactions involving the aromatic rings, such as cross-coupling or electrophilic substitution, controlling the regioselectivity can be challenging. The directing effects of the existing substituents must be carefully considered to achieve the desired substitution pattern.

Purification: The synthesis of derivatives from this starting material may lead to complex reaction mixtures, making the purification of the desired products a significant challenge. Advanced chromatographic techniques are often necessary to isolate products with high purity.

Scalability: Developing synthetic routes that are both efficient and scalable is a common challenge in organic synthesis. For any potential applications of this compound or its derivatives, the development of robust and cost-effective synthetic methods will be crucial.

Broader Implications for General Synthetic Organic Chemistry and Advanced Materials Science

The study and utilization of molecules like this compound have broader implications for the fields of synthetic organic chemistry and materials science.

In Synthetic Organic Chemistry:

The exploration of polyfunctional compounds such as this drives the development of new synthetic methodologies. The need to achieve high selectivity in the presence of multiple reactive groups pushes chemists to design novel catalysts, reagents, and reaction pathways. libretexts.org The insights gained from studying the reactivity of such molecules contribute to a more fundamental understanding of chemical principles, which can then be applied to the synthesis of other complex targets, including natural products and pharmaceuticals. The use of halogenated aromatic hydrocarbons as solvents and chemical intermediates is widespread. iloencyclopaedia.org Halogenation is a key example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. libretexts.orgmasterorganicchemistry.comyoutube.com

In Advanced Materials Science:

Aromatic compounds are the foundational components of many advanced materials. The ability to precisely functionalize aromatic rings, as is possible with this compound, is critical for tuning the electronic and photophysical properties of organic materials. The introduction of heavy atoms like bromine can influence properties such as phosphorescence, which is important for applications in OLEDs. The rigid structure of the aromatic rings can be exploited to create materials with high thermal stability. Furthermore, the potential for this molecule to engage in specific intermolecular interactions, such as halogen bonding, provides a powerful tool for controlling the supramolecular organization of materials, which in turn dictates their bulk properties. acs.org Substituted benzoates have been investigated for their influence on the properties of liquid crystals and for their potential in photosensitization applications. semanticscholar.orgresearchgate.netnih.gov

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-2-formylphenyl 4-chlorobenzoate?

Methodological Answer:
The compound can be synthesized via esterification between 4-bromo-2-hydroxybenzaldehyde and 4-chlorobenzoyl chloride. Key steps include:

  • Activation of the hydroxyl group : Use a base (e.g., pyridine or DMAP) to deprotonate the phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde, enhancing nucleophilicity.
  • Coupling reaction : React with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C. Monitor completion via TLC or HPLC.
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Reference the structurally similar compound 4-formyl-2-nitrophenyl 4-bromo-benzoate , which was synthesized via analogous esterification and characterized by single-crystal X-ray diffraction .

Basic: How should researchers characterize this compound to confirm purity and structure?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of the formyl proton (~10 ppm in ¹H NMR) and ester carbonyl carbon (~165–170 ppm in ¹³C NMR). Compare with related compounds like 4-bromo-2-hydroxybenzaldehyde (¹H NMR: δ 10.2 for aldehyde) .
    • IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and aldehyde C=O (~2850–2720 cm⁻¹).
  • Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for 4-formyl-2-nitrophenyl 4-bromo-benzoate (R factor = 0.041) .

Advanced: What reaction mechanisms govern the stability of the aldehyde group during synthesis?

Methodological Answer:
The aldehyde group is susceptible to oxidation or nucleophilic attack. To mitigate degradation:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation to carboxylic acid.
  • Temperature Control : Maintain reactions below 30°C to avoid aldol condensation, which is favored in basic conditions.
  • Protecting Groups : If necessary, temporarily protect the aldehyde (e.g., as an acetal) during harsh reactions.
    This aligns with handling protocols for 4-bromo-2-hydroxybenzaldehyde , which emphasize storage at 2–8°C to prevent decomposition .

Advanced: How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer:

  • Acidic Conditions (pH < 4) : The ester bond may hydrolyze to regenerate 4-chlorobenzoic acid and 4-bromo-2-hydroxybenzaldehyde.
  • Basic Conditions (pH > 8) : Accelerated ester hydrolysis and potential aldehyde oxidation.
  • Solvent Effects : Stable in aprotic solvents (e.g., DCM, THF), but avoid protic solvents (e.g., methanol) for long-term storage.
    Refer to safety data for 4-bromobenzoyl chloride , which highlights hydrolysis risks in aqueous environments .

Advanced: What computational methods are suitable for studying its electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.
  • Molecular Docking : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with 2-bromo-N-(4-chlorophenyl)butanamide , studied for enzyme inhibition .
  • Solvent Modeling : Use COSMO-RS to predict solubility and partition coefficients.

Advanced: How can researchers assess its potential biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution).
    • Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms, referencing methods for 2-bromo-N-(4-chlorophenyl)butanamide .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values.

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation of dust/aerosols.
  • Storage : Keep in a sealed container at 2–8°C, away from light and moisture, per guidelines for 4-bromo-2-hydroxybenzaldehyde .
  • Waste Disposal : Collect organic waste separately and neutralize according to local regulations, as outlined for 3-bromo-4-chlorobenzoic acid .

Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Cross-Validation : Compare X-ray bond lengths/angles (e.g., C=O: ~1.21 Å) with DFT-optimized structures.
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility that may explain discrepancies.
  • Synchrotron Studies : Re-examine crystal structure at higher resolution (<1 Å) to resolve ambiguities, as done for 4-formyl-2-nitrophenyl 4-bromo-benzoate .

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